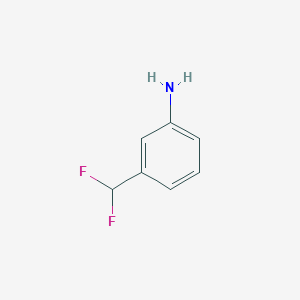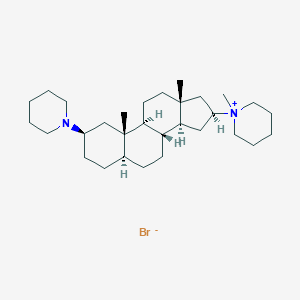
(Dideacetoxy)vecuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dideacetoxy)vecuronium is a chemical compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is also known as decamethonium dibromide or decamethonium bromide. It is used in scientific research to study the mechanism of action of neuromuscular blocking agents and their effects on the body.
Wirkmechanismus
(Dideacetoxy)vecuronium works by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the action potential from reaching the muscle fiber. This results in muscle relaxation and paralysis.
Biochemische Und Physiologische Effekte
(Dideacetoxy)vecuronium has several biochemical and physiological effects on the body. It causes muscle relaxation and paralysis, which is useful in surgical procedures that require muscle relaxation. It also affects the cardiovascular system, causing a decrease in blood pressure and heart rate. In addition, it can cause respiratory depression and bronchospasm.
Vorteile Und Einschränkungen Für Laborexperimente
(Dideacetoxy)vecuronium has several advantages for lab experiments. It is a potent neuromuscular blocking agent, which makes it useful for studying the mechanism of action of these agents. It is also easy to synthesize and purify, which makes it readily available for research. However, it has several limitations. It can be toxic at high doses, which limits its use in animal studies. In addition, it has a short duration of action, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of (Dideacetoxy)vecuronium in scientific research. One direction is to investigate its potential therapeutic uses in neuromuscular disorders. Another direction is to develop new drugs that are more potent and have longer durations of action. Additionally, researchers can study the effects of (Dideacetoxy)vecuronium on different types of muscle fibers and on different animal models to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of (Dideacetoxy)vecuronium involves the reaction of decamethonium chloride with sodium acetate in the presence of acetic anhydride. The reaction results in the removal of two acetyl groups from decamethonium chloride, producing (Dideacetoxy)vecuronium. The compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(Dideacetoxy)vecuronium is used in scientific research to study the mechanism of action of neuromuscular blocking agents. It is also used to investigate the effects of these agents on the body, including their biochemical and physiological effects. Researchers use (Dideacetoxy)vecuronium to develop new drugs that can be used to treat neuromuscular disorders.
Eigenschaften
CAS-Nummer |
115952-48-2 |
|---|---|
Produktname |
(Dideacetoxy)vecuronium |
Molekularformel |
C30H53BrN2 |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1 |
InChI-Schlüssel |
AQMVPBLWUQDAHJ-LPSBBQSESA-M |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-] |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Kanonische SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Synonyme |
(dideacetoxy)vecuronium (didesacetoxy)vecuronium 3,17-bisdesacetoxy vecuronium bis(desacetoxy)vecuronium ORG 8764 ORG-8764 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




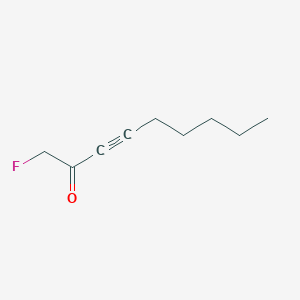
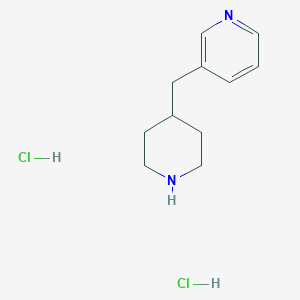
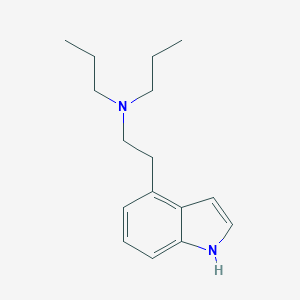
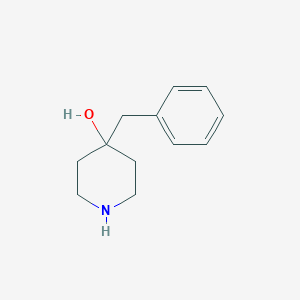
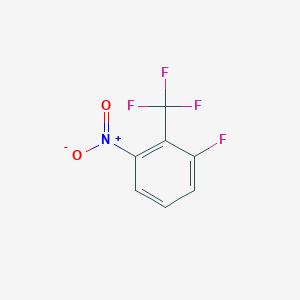
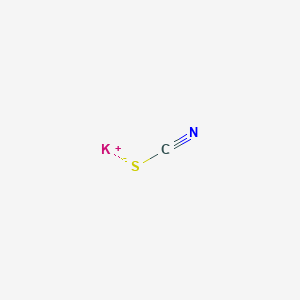
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
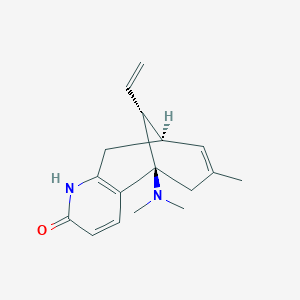
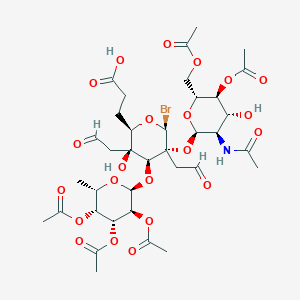
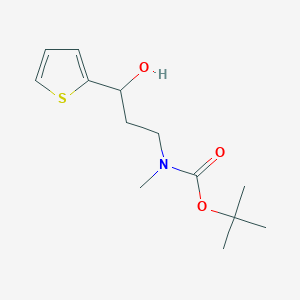
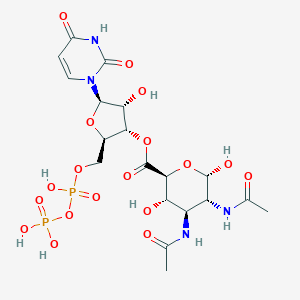
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
